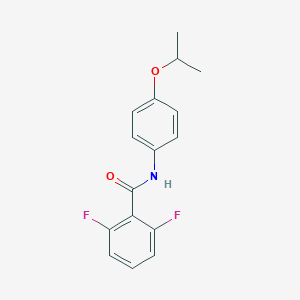![molecular formula C18H19ClN2O3 B267040 N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B267040.png)
N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the activity of various kinases, including BTK, ITK, and TXK, which are involved in the signaling pathways that promote cancer cell growth and survival.
Wirkmechanismus
N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea exerts its anti-cancer effects by inhibiting the activity of several kinases that are involved in the signaling pathways that promote cancer cell growth and survival. Specifically, N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea inhibits the activity of BTK, ITK, and TXK, which are members of the Tec family of non-receptor tyrosine kinases.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea has been shown to have other biochemical and physiological effects. For example, N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea has been shown to inhibit the production of inflammatory cytokines, which may have implications for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea is that it has been shown to be effective in preclinical studies against cancer cells that are resistant to other therapies. However, one limitation of N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea is that it has not yet been studied extensively in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea. One area of interest is the development of combination therapies that include N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea with other anti-cancer agents. Another area of interest is the investigation of N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea in clinical trials to determine its safety and efficacy in humans. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea, which may have implications for its use in the treatment of other diseases beyond cancer.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea involves several steps, starting with the reaction of 3-chloroaniline with 3-(tetrahydro-2-furanylmethoxy)benzaldehyde to form an intermediate product. This intermediate is then reacted with urea in the presence of a catalyst to yield the final product, N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea has been the subject of numerous scientific studies, which have investigated its potential as a therapeutic agent for the treatment of various types of cancer. In preclinical studies, N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea has been shown to inhibit the growth of cancer cells in vitro and in vivo, including those that are resistant to other therapies.
Eigenschaften
Produktname |
N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea |
|---|---|
Molekularformel |
C18H19ClN2O3 |
Molekulargewicht |
346.8 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-3-[3-(oxolan-2-ylmethoxy)phenyl]urea |
InChI |
InChI=1S/C18H19ClN2O3/c19-13-4-1-5-14(10-13)20-18(22)21-15-6-2-7-16(11-15)24-12-17-8-3-9-23-17/h1-2,4-7,10-11,17H,3,8-9,12H2,(H2,20,21,22) |
InChI-Schlüssel |
IGLLDTGOOGHOML-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COC2=CC=CC(=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Kanonische SMILES |
C1CC(OC1)COC2=CC=CC(=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B266961.png)
![2,6-difluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B266962.png)

![2,6-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266968.png)






![N-[3-(acetylamino)phenyl]-3,5-dichlorobenzamide](/img/structure/B266979.png)
![3,5-dichloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B266980.png)